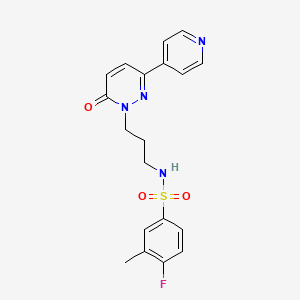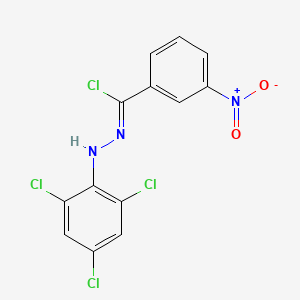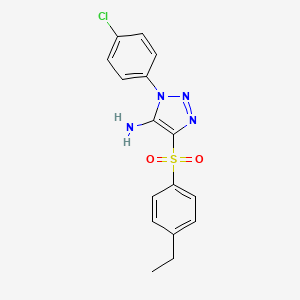
3-ethynyl-6-methoxypyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethynyl-6-methoxypyridazine: is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 g/mol . It is characterized by the presence of an ethynyl group at the 3-position and a methoxy group at the 6-position on a pyridazine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-6-methoxypyridazine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-bromo-6-methoxypyridazine.
Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, where 3-bromo-6-methoxypyridazine is reacted with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction is usually conducted at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a common approach in large-scale synthesis due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-ethynyl-6-methoxypyridazine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products:
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Reduction Products: Dihydropyridazine derivatives.
Substitution Products: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-ethynyl-6-methoxypyridazine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its ability to undergo specific chemical transformations.
Medicine: While not widely documented, potential medicinal applications include the development of novel pharmaceuticals targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 3-ethynyl-6-methoxypyridazine is primarily based on its ability to interact with specific molecular targets. The ethynyl group can participate in various chemical reactions, allowing the compound to modify biological molecules or materials. The methoxy group can influence the compound’s solubility and reactivity, making it a versatile tool in chemical and biological research .
Comparison with Similar Compounds
3-ethynylpyridazine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
6-methoxypyridazine: Lacks the ethynyl group, affecting its ability to participate in certain chemical reactions.
3-ethynyl-6-chloropyridazine:
Uniqueness: 3-ethynyl-6-methoxypyridazine is unique due to the combination of the ethynyl and methoxy groups on the pyridazine ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-ethynyl-6-methoxypyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-3-6-4-5-7(10-2)9-8-6/h1,4-5H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALVCNMFOJCDLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2528967.png)


![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2528970.png)
![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2528971.png)
![Methyl 6-fluoro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2528972.png)
![ethyl 3-((E)-2-{2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]acetyl}hydrazono)butanoate](/img/structure/B2528974.png)
![N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2528976.png)

![N5-(1-{[1,1'-biphenyl]-4-yl}ethyl)pyridine-2,5-dicarboxamide](/img/structure/B2528981.png)

![Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2528987.png)
![4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B2528988.png)
